molecular formula C12H8N2O4 B11930598 [4,4'-Bipyridine]-3,3'-dicarboxylic acid

[4,4'-Bipyridine]-3,3'-dicarboxylic acid

Cat. No.: B11930598
M. Wt: 244.20 g/mol
InChI Key: MIAMXHQVTYLVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4,4’-Bipyridine]-3,3’-dicarboxylic acid: is an organic compound that belongs to the family of bipyridines. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound has carboxylic acid groups attached to the 3 and 3’ positions of the bipyridine structure. It is a versatile compound with significant applications in coordination chemistry, materials science, and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridine]-3,3’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is catalyzed by transition metals such as palladium and often requires specific ligands to enhance the reaction efficiency.

Industrial Production Methods: Industrial production of bipyridine derivatives, including [4,4’-Bipyridine]-3,3’-dicarboxylic acid, often involves large-scale coupling reactions using metal catalysts. The process may include steps such as purification and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4,4’-Bipyridine]-3,3’-dicarboxylic acid can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products:

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of halogenated bipyridine derivatives.

Scientific Research Applications

Chemistry: [4,4’-Bipyridine]-3,3’-dicarboxylic acid is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their electronic and catalytic properties .

Biology: In biological research, bipyridine derivatives are used to study metal ion interactions in biological systems. They can also serve as building blocks for designing bioactive molecules.

Industry: In the industrial sector, [4,4’-Bipyridine]-3,3’-dicarboxylic acid is used in the synthesis of advanced materials, including polymers and coordination polymers, which have applications in electronics and photonics .

Mechanism of Action

The mechanism of action of [4,4’-Bipyridine]-3,3’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming coordination bonds with metal centers. This interaction can influence the electronic properties of the metal ions, making the compound useful in catalysis and materials science .

Comparison with Similar Compounds

    2,2’-Bipyridine: Another bipyridine isomer with nitrogen atoms in the 2 and 2’ positions. It is commonly used as a ligand in coordination chemistry.

    3,3’-Bipyridine: Similar to [4,4’-Bipyridine]-3,3’-dicarboxylic acid but with carboxylic acid groups in the 3 and 3’ positions.

    4,4’-Bipyridine: The parent compound without carboxylic acid groups, used as a precursor to various derivatives.

Uniqueness: [4,4’-Bipyridine]-3,3’-dicarboxylic acid is unique due to the presence of carboxylic acid groups, which enhance its ability to form hydrogen bonds and interact with other molecules. This makes it particularly useful in the design of supramolecular structures and advanced materials .

Properties

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

4-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8N2O4/c15-11(16)9-5-13-3-1-7(9)8-2-4-14-6-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18)

InChI Key

MIAMXHQVTYLVSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=C(C=NC=C2)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.